(S)-N-Hydroxy-2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide
Description
(S)-N-Hydroxy-2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide is a spirocyclic compound featuring a naphthalene core fused with a piperidine ring. The spiro junction at position 2 of the naphthalene and position 3' of the piperidine creates a rigid three-dimensional structure, which is critical for its biological interactions. Key functional groups include the N-hydroxycarboxamide moiety at position 6, the 2'-oxo group on the piperidine ring, and a phenyl substituent at position 1'.
Properties
Molecular Formula |
C21H22N2O3 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(6S)-N-hydroxy-2'-oxo-1'-phenylspiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine]-2-carboxamide |
InChI |
InChI=1S/C21H22N2O3/c24-19(22-26)16-7-8-17-14-21(11-9-15(17)13-16)10-4-12-23(20(21)25)18-5-2-1-3-6-18/h1-3,5-8,13,26H,4,9-12,14H2,(H,22,24)/t21-/m1/s1 |
InChI Key |
VSEFMWABIHWIHV-OAQYLSRUSA-N |
Isomeric SMILES |
C1C[C@]2(CCC3=C(C2)C=CC(=C3)C(=O)NO)C(=O)N(C1)C4=CC=CC=C4 |
Canonical SMILES |
C1CC2(CCC3=C(C2)C=CC(=C3)C(=O)NO)C(=O)N(C1)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Hydroxy-2’-oxo-1’-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperature settings, and solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-N-Hydroxy-2’-oxo-1’-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
(S)-N-Hydroxy-2’-oxo-1’-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-N-Hydroxy-2’-oxo-1’-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Structural Similarities and Variations
The target compound belongs to the spirocarboxamide family, which shares a spirocyclic framework but differs in core rings and substituents. Below is a comparative analysis:
Key Observations :
- Functional Groups: The N-hydroxycarboxamide group distinguishes the target from non-hydroxylated carboxamides (e.g., CAS 252882-61-4) or carboxylic acid derivatives (e.g., ), which may alter solubility and target binding .
Pharmacological and Physicochemical Properties
- Bioactivity : Spiro[indole-3,4′-pyridine]-3′-carboxamides exhibit antifungal and antibacterial activity, with IC₅₀ values in the µM range . The N-hydroxy group in the target compound may improve chelation or hydrogen-bonding with metalloenzymes (e.g., histone deacetylases).
- Solubility: The hydroxyl group in the target compound likely increases water solubility compared to non-hydroxylated analogs like CAS 252882-61-4 .
- Stereochemical Impact : The (S)-configuration at the spiro junction may enhance enantioselective binding, as seen in chiral spiro compounds targeting GPCRs .
Biological Activity
(S)-N-Hydroxy-2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex spirocyclic structure that may contribute to its biological properties. The molecular formula is , and it has a molecular weight of approximately 342.44 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines.
- Anti-inflammatory Effects : It has shown potential in reducing inflammation markers in vitro.
- Neuroprotective Effects : Some studies indicate that it may protect neuronal cells from oxidative stress.
The biological activity of this compound can be attributed to various mechanisms:
- Apoptosis Induction : The compound appears to activate apoptotic pathways in cancer cells by modulating key proteins involved in cell survival.
- Inhibition of Pro-inflammatory Cytokines : It may inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, contributing to its anti-inflammatory effects.
- Oxidative Stress Reduction : The compound may enhance the expression of antioxidant enzymes, thereby reducing oxidative damage in neuronal cells.
Case Studies
-
Anticancer Activity
- A study conducted on human bladder cancer cell lines (e.g., T24T) demonstrated that treatment with the compound at concentrations of 60 µM induced significant apoptosis through downregulation of XIAP (X-linked inhibitor of apoptosis protein) and Cyclin D1 expression .
- In vivo experiments using xenograft models showed tumor growth inhibition when treated with the compound at a dose of 150 mg/kg for six weeks .
- Anti-inflammatory Effects
- Neuroprotective Effects
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
